molecular formula C10H11ClO B046084 3-(Chloromethyl)chroman CAS No. 115822-64-5

3-(Chloromethyl)chroman

Cat. No.: B046084
CAS No.: 115822-64-5
M. Wt: 182.64 g/mol
InChI Key: IWQDLTXWJODHGG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)chroman, also known as 3-(chloromethyl)-3,4-dihydro-2H-chromene, is an organic compound with the molecular formula C10H11ClO. It belongs to the class of chromanes, which are benzopyran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)chroman typically involves the reaction of chroman derivatives with chloromethylating agents. One common method is the reaction of chroman with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly chloromethylating agents is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)chroman undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation Reactions: The chroman ring can be oxidized to form chromanone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydrochroman derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of azidochroman, thiolchroman, or alkoxychroman derivatives.

    Oxidation Reactions: Formation of chromanone derivatives.

Properties

IUPAC Name

3-(chloromethyl)-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQDLTXWJODHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554028
Record name 3-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115822-64-5
Record name 3-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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